tert-Butyl ((3-(hydroxymethyl)-5,5-dimethylmorpholin-3-yl)methyl)carbamate
Description
tert-Butyl ((3-(hydroxymethyl)-5,5-dimethylmorpholin-3-yl)methyl)carbamate is a carbamate-protected morpholine derivative characterized by a six-membered morpholine ring substituted with hydroxymethyl and tert-butyl carbamate groups. This molecule is primarily utilized in medicinal chemistry as an intermediate for drug discovery, particularly in the synthesis of protease inhibitors or receptor ligands, where the carbamate group acts as a protective moiety for amines .
Properties
IUPAC Name |
tert-butyl N-[[3-(hydroxymethyl)-5,5-dimethylmorpholin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4/c1-11(2,3)19-10(17)14-6-13(7-16)9-18-8-12(4,5)15-13/h15-16H,6-9H2,1-5H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMMTQPLHVGHQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)(CNC(=O)OC(C)(C)C)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl ((3-(hydroxymethyl)-5,5-dimethylmorpholin-3-yl)methyl)carbamate is a morpholine derivative that has garnered attention due to its potential biological activities. This compound features a tert-butyl group and a hydroxymethyl substituent on the morpholine ring, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacotherapy.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 245.32 g/mol |
| CAS Number | 1049677-41-9 |
| Solubility | Soluble in organic solvents |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the hydroxymethyl group allows for potential hydrogen bonding interactions, which can enhance binding affinity to target proteins.
Antioxidant Activity
Research indicates that morpholine derivatives exhibit antioxidant properties. The hydroxymethyl group may contribute to reducing oxidative stress by scavenging free radicals. In vitro studies have shown that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage.
Neuroprotective Effects
Studies have suggested that morpholine derivatives, including this compound, may possess neuroprotective effects. For instance, a related compound demonstrated protective activity in astrocytes against amyloid-beta-induced toxicity, which is significant in the context of neurodegenerative diseases like Alzheimer's disease .
Case Studies and Research Findings
- Neuroprotection in Alzheimer’s Disease Models :
-
Antioxidant Activity Assessment :
- In vitro assays evaluated the antioxidant capacity of morpholine derivatives. The findings revealed that these compounds could significantly reduce oxidative stress markers in cell cultures, supporting their potential use as therapeutic agents for oxidative stress-related conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The following table highlights key structural and functional differences between the target compound and its analogs:
Key Observations:
Ring Systems: The morpholine ring in the target compound provides a polar, oxygen-containing environment, facilitating hydrogen bonding. In contrast, the bicyclo[1.1.1]pentane analog (CAS: 1638765-26-0) offers a non-aromatic, rigid scaffold, often used to replace benzene rings to improve metabolic stability .
Functional Groups : Boronate-containing analogs (e.g., from ) exhibit distinct reactivity in cross-coupling reactions, unlike the target compound, which is tailored for protection/deprotection strategies .
Stereochemical Complexity: The biphenyl-hydroxypropanol analog () introduces chirality, making it suitable for asymmetric synthesis, whereas the target compound’s stereochemistry is defined by the morpholine ring substitution .
Physicochemical and Interaction Properties
- Hydrogen Bonding : The hydroxymethyl group in the target compound enables hydrogen bonding, similar to the bicyclo analog (CAS: 1638765-26-0). However, the morpholine oxygen provides an additional acceptor site, enhancing solubility in polar solvents compared to the bicyclo system .
- Solubility and Lipophilicity : The 5,5-dimethyl groups on the morpholine ring may reduce water solubility relative to the biphenyl-boronate analogs, which benefit from aromatic solubility profiles .
Q & A
Q. What are the key spectroscopic techniques for confirming the structural identity of tert-Butyl ((3-(hydroxymethyl)-5,5-dimethylmorpholin-3-yl)methyl)carbamate?
- Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR , IR spectroscopy , and mass spectrometry . For example:
- NMR : The morpholine ring protons (δ 3.5–4.0 ppm) and tert-butyl group (δ 1.4 ppm) are diagnostic. Hydroxymethyl protons appear as a triplet near δ 3.7 ppm .
- IR : Stretching bands for carbamate (C=O at ~1680–1720 cm⁻¹) and hydroxyl groups (O–H at ~3200–3600 cm⁻¹) are critical .
- LC-MS : A molecular ion peak at m/z 171.20 (calculated for C₈H₁₃NO₃) confirms molecular weight .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis often involves acid-catalyzed oxidative cyclization (e.g., HClO₄-SiO₂ at 80°C) . Key optimization strategies:
- Reagent stoichiometry : Maintain a 1:1.2 molar ratio of precursor to tert-butyl carbamate to minimize side products.
- Purification : Use silica gel column chromatography with a gradient of hexane/ethyl acetate (2:8 v/v) for effective separation .
- Monitoring : Track reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) to terminate reactions at ~90% conversion .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to:
- Strong acids/bases : May hydrolyze the carbamate group.
- Oxidizing agents : Risk of hydroxyl group oxidation .
- Moisture : Hydroscopic properties necessitate desiccants (e.g., silica gel) .
Advanced Research Questions
Q. How does the morpholine ring’s stereochemistry influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The 5,5-dimethylmorpholin-3-yl group introduces steric hindrance, affecting:
- Enzyme binding : Conformational rigidity may enhance selectivity for targets like proteases or kinases.
- Solubility : Polar morpholine improves aqueous solubility, critical for in vitro assays .
- Synthetic modifications : The hydroxylmethyl group enables derivatization (e.g., phosphorylation, glycosylation) for structure-activity relationship (SAR) studies .
Q. What analytical approaches resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Use accelerated stability testing across pH 2–9 (e.g., HCl/NaOH buffers at 40°C for 14 days). Monitor via:
- HPLC : Quantify degradation products (e.g., tert-butyl alcohol from carbamate hydrolysis).
- Kinetic modeling : Calculate degradation rate constants (k) to identify pH-sensitive regions .
- Contradiction resolution : If conflicting data arise, validate with LC-MS/MS to confirm degradation pathways .
Q. How can researchers evaluate the compound’s potential as a prodrug or enzyme inhibitor?
- Methodological Answer :
- Prodrug activation : Test hydrolysis in simulated biological fluids (e.g., plasma, liver microsomes) using UV-Vis or fluorescence assays to detect released active moieties .
- Enzyme inhibition : Perform kinetic assays (e.g., IC₅₀ determination) against target enzymes (e.g., proteases). Use molecular docking (e.g., AutoDock Vina) to predict binding modes to the morpholine scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
